2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene

Catalog No.
S3318637
CAS No.
881912-14-7
M.F
C21H17Br
M. Wt
349.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene

CAS Number

881912-14-7

Product Name

2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene

IUPAC Name

2-(3-bromophenyl)-9,9-dimethylfluorene

Molecular Formula

C21H17Br

Molecular Weight

349.3 g/mol

InChI

InChI=1S/C21H17Br/c1-21(2)19-9-4-3-8-17(19)18-11-10-15(13-20(18)21)14-6-5-7-16(22)12-14/h3-13H,1-2H3

InChI Key

DOCPABXUROJRDW-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=CC=C4)Br)C

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=CC=C4)Br)C

2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene is an organic compound characterized by its unique structure, which consists of a fluorene backbone substituted with a bromophenyl group. The molecular formula for this compound is C17H16Br, and it features a bromine atom attached to a phenyl ring at the 3-position of the fluorene structure. This compound is notable for its potential applications in various fields, including materials science and organic electronics, due to its interesting electronic properties.

The chemical reactivity of 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene primarily revolves around nucleophilic substitution reactions involving the bromine atom. This halogen can be displaced by nucleophiles under appropriate conditions, leading to the formation of various derivatives. For example, reactions with organometallic reagents can yield substituted products that retain the fluorene core while introducing new functional groups at the bromine site .

Several methods exist for synthesizing 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene:

  • Nucleophilic Substitution: Starting from 9,9-dimethyl-9H-fluorene, bromination can be performed to introduce a bromine atom onto the phenyl ring. This is typically achieved using bromine or N-bromosuccinimide in an inert solvent under controlled conditions .
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions allows for the formation of this compound from suitable aryl halides and boronic acids or alkenes .
  • Direct Functionalization: Recent methodologies have explored ortho-functionalization of fluorene derivatives to introduce various substituents directly onto the aromatic system, which could include bromophenyl groups .

2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene has potential applications in:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Material Science: The compound can serve as a building block for polymers and other materials with specific optical or electronic characteristics.
  • Pharmaceuticals: While direct applications in pharmaceuticals are not well established, derivatives of this compound may exhibit biological activities that warrant further investigation.

Interaction studies involving 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene typically focus on its behavior in electronic devices or its binding interactions with biological targets. The presence of the bromine atom can influence molecular interactions through halogen bonding or dipole interactions, potentially enhancing binding affinities in biological systems or improving charge transport in electronic applications .

Several compounds share structural similarities with 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Bromo-9,9-dimethyl-9H-fluoreneBromine at the 3-position on a dimethylfluorene coreSimpler structure without the phenyl group
2-(4-bromophenyl)-9,9-dimethyl-9H-fluoreneBromine at the 4-position on a phenyl ringDifferent substitution pattern affecting properties
2-(3-nitrophenyl)-9,9-dimethyl-9H-fluoreneNitro group instead of brominePotentially different reactivity and biological activity
4-Bromo-phenanthreneContains multiple fused aromatic ringsDifferent structural framework affecting stability

The uniqueness of 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene lies in its specific substitution pattern and the presence of both bromine and dimethyl groups on the fluorene backbone, which can significantly influence its electronic properties and potential applications compared to other similar compounds.

XLogP3

6.7

Exact Mass

348.05136 g/mol

Monoisotopic Mass

348.05136 g/mol

Heavy Atom Count

22

Dates

Modify: 2023-08-19

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